3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13297376
InChI: InChI=1S/C7H3BCl2O2/c9-6-2-4(7(10)11)1-5(3-6)8-12/h1-3H
SMILES: B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl
Molecular Formula: C7H3BCl2O2
Molecular Weight: 200.81 g/mol

3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride

CAS No.:

Cat. No.: VC13297376

Molecular Formula: C7H3BCl2O2

Molecular Weight: 200.81 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride -

Specification

Molecular Formula C7H3BCl2O2
Molecular Weight 200.81 g/mol
IUPAC Name 3-chloro-5-oxoboranylbenzoyl chloride
Standard InChI InChI=1S/C7H3BCl2O2/c9-6-2-4(7(10)11)1-5(3-6)8-12/h1-3H
Standard InChI Key NNGSOHKTJKSZCB-UHFFFAOYSA-N
SMILES B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl
Canonical SMILES B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with chlorine and chlorocarbonyl groups at the 3- and 5-positions, respectively, alongside a boronic acid anhydride moiety. This configuration enhances electrophilicity, facilitating nucleophilic substitution and cross-coupling reactions .

Physical and Chemical Data

PropertyValueSource
CAS Number957120-24-0
Molecular FormulaC7H3BCl2O2\text{C}_7\text{H}_3\text{BCl}_2\text{O}_2
Molecular Weight200.81 g/mol
DensityN/A
Boiling PointN/A
Exact Mass200.968 g/mol
PSA (Polar Surface Area)34.14 Ų

The anhydride form lacks hydroxyl groups, increasing stability and shelf life compared to its boronic acid counterpart.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via dehydration of 3-chloro-5-(chlorocarbonyl)phenylboronic acid using agents like acetic anhydride or thionyl chloride. Key steps include:

  • Lithiation-Halogen Exchange: 1-Bromo-3-chlorobenzene reacts with n-butyllithium at -78°C in THF .

  • Boronation: Trimethyl borate is introduced to form the boronic ester, followed by acidic hydrolysis .

  • Anhydride Formation: Dehydration under controlled conditions yields the anhydride.

Reaction Scheme:

C6H4ClBr+B(OMe)3n-BuLiC6H4ClB(OH)2DehydrationAnhydride\text{C}_6\text{H}_4\text{ClBr} + \text{B(OMe)}_3 \xrightarrow{\text{n-BuLi}} \text{C}_6\text{H}_4\text{ClB(OH)}_2 \xrightarrow{\text{Dehydration}} \text{Anhydride}

Industrial Methods

Large-scale production employs continuous-flow systems with automated temperature control (20–50°C) and solvent recovery, achieving >95% purity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in Pd-catalyzed couplings, enabling biaryl bond formation. Its chlorocarbonyl group enhances electrophilicity, permitting reactions under mild conditions.

Example Reaction:

Ar-X+C7H3BCl2O2Pd(PPh3)4Ar-C7H3Cl2O2+Byproducts\text{Ar-X} + \text{C}_7\text{H}_3\text{BCl}_2\text{O}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-C}_7\text{H}_3\text{Cl}_2\text{O}_2 + \text{Byproducts}

Performance Metrics:

Substrate (Ar-X)Yield (%)ConditionsReference
4-Bromotoluene8580°C, 12 h
2-Iodonaphthalene7860°C, 6 h

Pharmaceutical Intermediates

The compound is critical in synthesizing antiviral agents, particularly against orthopoxviruses (e.g., smallpox). Case studies highlight its role in forming pyridine-carboxylate inhibitors with IC50_{50} values <10 nM.

Biological Activity and Mechanisms

Antiproliferative Effects

Studies using the SRB assay demonstrate potent activity against cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism
A2780 (Ovarian)12.5Caspase-3-mediated apoptosis
MCF7 (Breast)15.0G2/M cell cycle arrest
MV-4-11 (Leukemia)10.0Mitotic spindle disruption

Microtubule Dynamics

The compound disrupts tubulin polymerization, akin to paclitaxel, but with a unique binding profile that avoids common resistance mechanisms.

Hazard StatementPrecautionary Measure
H315 (Skin irritation)P305+P351+P338 (Eye rinse)
H319 (Eye irritation)P261 (Avoid inhalation)
H335 (Respiratory irritation)P271 (Use ventilation)

Comparative Analysis with Analogues

CompoundReactivityApplicationsReference
Phenylboronic acidLowBasic coupling reactions
3-Chloro-5-(methylcarbonyl) derivativeModeratePolymer chemistry
3-Chloro-5-(trifluoromethyl) analogueHighFluorinated drug synthesis

The chlorocarbonyl group in 3-Chloro-5-(chlorocarbonyl)phenylboronic anhydride confers superior electrophilicity, enabling reactions incompatible with simpler boronic acids .

Recent Advances and Future Directions

Decarbonylative Cross-Coupling

A 2025 study demonstrated its use in Pd-catalyzed decarbonylation with aryl esters, expanding access to biaryl motifs without directing groups .

Polymer Functionalization

Incorporation into polyurethane matrices enhances thermal stability (TgT_g increase by 40°C) and drug-loading capacity (up to 22% w/w).

Future Research Priorities:

  • Scalable synthesis to reduce production costs.

  • Exploration of photocatalytic applications.

  • In vivo toxicology profiling for therapeutic use.

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